2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

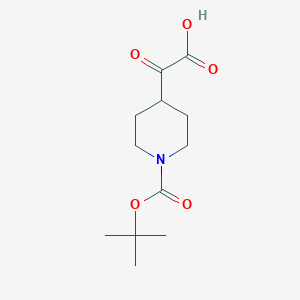

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked to a 2-oxoacetic acid moiety . The Boc group (tert-butoxycarbonyl) serves as a temporary protecting group for the amine in the piperidine ring, preventing unwanted side reactions during synthesis. The 2-oxoacetic acid component includes a ketone and carboxylic acid functional group, positioned at the alpha-carbon relative to the carbonyl group.

The IUPAC name reflects the compound’s structure:

- Core : Piperidine ring (six-membered saturated nitrogen heterocycle).

- Substituents :

- Position 1 : Boc group (–OC(=O)C(CH₃)₃).

- Position 4 : 2-Oxoacetic acid group (–CH₂C(=O)COOH).

The molecular formula is C₁₂H₁₉NO₅ , with a molecular weight of 257.28 g/mol .

Crystallographic Analysis and Conformational Studies

Crystallographic data for 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid are not explicitly reported in the literature. However, structural insights can be inferred from related Boc-protected piperidine derivatives (e.g., Boc-4-piperidone).

- Piperidine Ring Conformation : Chair conformations dominate, with the Boc group occupying an equatorial position to minimize steric strain.

- 2-Oxoacetic Acid Group : The ketone (C=O) and carboxylic acid (–COOH) groups adopt planar geometries, stabilized by resonance.

Experimental crystallographic studies would require X-ray diffraction analysis, which is critical for confirming the compound’s spatial arrangement and hydrogen-bonding patterns.

Spectroscopic Identification Techniques

1.3.1 Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy provides detailed insights into the compound’s electronic environment and molecular connectivity.

Key Peaks (Predicted):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (Boc) | 1.40–1.45 | Singlet | 9H |

| Piperidine Ring (H-2, H-3, H-5, H-6) | 1.50–1.70 (axial), 2.00–2.20 (equatorial) | Multiplet | 8H |

| Methine (C-4 Piperidine) | 3.50–3.70 | Quartet | 1H |

| Ketone (C=O Adjacent) | 2.80–3.00 | Singlet | 3H (if CH₃) |

| Carboxylic Acid (–COOH) | 12.00–13.00 | Broad Singlet | 1H |

Note: The carboxylic acid proton may exchange rapidly, appearing as a broad peak. The tert-butyl group’s singlet confirms the Boc protection.

1.3.2 Infrared (IR) Vibrational Signature Analysis

IR spectroscopy identifies functional groups via characteristic absorption bands.

Key Absorptions (Predicted):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid (O–H) | 2500–3600 | Broad, Strong |

| Ester (C=O) | 1720–1740 | Strong |

| Ketone (C=O) | 1710–1740 | Strong |

| Boc (C–O–C) | 1100–1300 | Medium |

| Piperidine (C–N) | 1450–1550 | Weak |

The broad O–H stretch confirms the carboxylic acid, while ester and ketone carbonyl peaks distinguish the Boc and 2-oxoacetic acid groups.

1.3.3 Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) reveals fragmentation pathways critical for structural elucidation.

Key Fragments (Predicted):

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| Molecular Ion [M]+ | 258 | 100 |

| Loss of Boc (t-Bu) | 258 – 57 = 201 | 30–40 |

| Loss of COOH | 258 – 46 = 212 | 20–30 |

| Piperidine Ring + Boc | 199 | 15–20 |

| 2-Oxoacetic Acid | 88 | 10–15 |

The molecular ion (m/z 258) fragments via loss of the Boc group (57 Da) and carboxylic acid (46 Da), consistent with the compound’s structure.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-8(5-7-13)9(14)10(15)16/h8H,4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQJBRHHZFTDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161783-84-1 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid typically involves the following steps:

Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of Oxoacetic Acid Moiety: The protected piperidine is then reacted with an appropriate oxoacetic acid derivative, such as ethyl oxoacetate, under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid. In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have been tested against leukemia and CNS cancer cell lines, yielding inhibition rates up to 84.19% .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase and urease. Such properties are crucial in developing treatments for conditions like Alzheimer's disease and urinary tract infections. Compounds bearing the piperidine nucleus have shown strong inhibitory activity against urease, indicating their potential as therapeutic agents .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored, with moderate to strong activity observed against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that derivatives of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid could play a role in developing new antibacterial agents .

Case Study 1: Anticancer Screening

In a study published in the Journal of Research in Pharmacy, several derivatives were synthesized and screened for anticancer activity using the National Cancer Institute's protocols. One derivative exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line, highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Enzyme Inhibition Evaluation

A series of piperidine derivatives were synthesized and evaluated for their enzyme inhibitory activities. The results indicated that certain compounds had IC50 values as low as 0.63 µM against acetylcholinesterase, showcasing their potential for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active piperidine derivative. The molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with a benzoic acid moiety.

(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A similar compound used as a rigid linker in PROTAC development.

1-Boc-4-piperidineacetic acid: A related compound with an acetic acid moiety.

Uniqueness

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid is unique due to its specific combination of the Boc-protected piperidine ring and the oxoacetic acid moiety, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and drug development.

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical formula is , with a molecular weight of approximately 255.33 g/mol. Its structure features a piperidine ring substituted with a tert-butoxycarbonyl group, which enhances its stability and solubility in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The following sections will detail its effects on different biological targets.

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine, including those similar to 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid, possess significant antimicrobial properties. For instance, compounds with similar scaffolds have demonstrated efficacy against strains of Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid | Acinetobacter baumannii | 32 µg/mL |

| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid | Pseudomonas aeruginosa | 16 µg/mL |

2. Antiviral Activity

The compound is being investigated for its potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication mechanisms similar to other piperidine derivatives that target viral enzymes . Research indicates that modifications in the piperidine core can enhance antiviral efficacy.

3. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been noted that certain piperidine derivatives can act as inhibitors for enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications against metabolic disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various piperidine derivatives, researchers found that modifications at the 4-position of the piperidine ring significantly influenced activity against resistant bacterial strains. The compound demonstrated promising results comparable to established antibiotics.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study evaluated the absorption and metabolism of similar compounds in vivo. Results indicated a favorable profile with prolonged half-lives and significant bioavailability, suggesting potential for therapeutic use in chronic infections .

Q & A

Q. What are the common synthetic routes for 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid, and what key reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar derivatives are prepared by reacting Boc-protected piperidine intermediates with activated carbonyl reagents (e.g., oxoacetic acid derivatives) in polar aprotic solvents like DMSO or DMF. Key conditions include:

- Temperature : Heating (100–130°C) to drive reactivity, with prolonged reaction times (24–48 hours) for sterically hindered substrates .

- Base : Use of K₂CO₃ or Et₃N to deprotonate intermediates and facilitate coupling .

- Workup : Acidification (1M HCl) to precipitate the product, followed by extraction and purification via column chromatography . Yields vary (39–65%) depending on substituent steric effects and reaction efficiency .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- ¹H/¹³C-NMR : To verify the Boc group (δ ~1.4 ppm for tert-butyl protons), piperidine ring protons (δ ~2.5–3.5 ppm), and the oxoacetic acid carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related Boc-protected compounds:

- Hazards : Skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Medical evaluation is required for significant exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, but high temperatures (>130°C) may degrade sensitive groups. Alternative solvents (e.g., THF) with phase-transfer catalysts could reduce side reactions .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or microwave-assisted synthesis may accelerate reactions .

- Purification : Gradient column chromatography or recrystallization improves purity, critical for downstream applications .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in derivatization?

The Boc group:

- Stability : Protects the piperidine nitrogen from oxidation or unwanted nucleophilic attack during synthesis. However, it is acid-labile, requiring careful pH control (e.g., HCl in workup) .

- Deprotection : Trifluoroacetic acid (TFA) or HCl/dioxane removes the Boc group, enabling further functionalization (e.g., amidation, conjugation to imaging probes) .

Q. In drug design, how is this compound utilized as a building block for protease inhibitors?

The piperidine-oxoacetic acid scaffold mimics peptide bonds, making it a key intermediate in:

Q. What analytical strategies resolve contradictions in reported NMR data for similar piperidine derivatives?

Discrepancies in NMR data may arise from:

Q. What role does this compound play in developing molecular imaging probes?

The Boc-protected piperidine core is functionalized for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.